molecular formula C11H12BrF3O B8029037 2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene

2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene

Cat. No.: B8029037
M. Wt: 297.11 g/mol
InChI Key: CNCBHWBKBXOFPI-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, trifluoromethyl, and 2-methylpropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene typically involves the following steps:

    Alkylation: The 2-methylpropoxy group can be introduced via a nucleophilic substitution reaction using 2-methylpropyl alcohol and a suitable leaving group, such as a halide.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a benzoic acid derivative.

Scientific Research Applications

2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene depends on its specific application

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Chemical Modification: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-fluoro-3-(2-methylpropoxy)benzene
  • 2-Bromo-1-(2-methylpropoxy)-4-fluorobenzene
  • 2-Bromo-1-(2-methylpropoxy)-4-chlorobenzene

Uniqueness

2-Bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound. This makes it particularly valuable in the design of pharmaceuticals and agrochemicals, where such properties are often desirable.

Properties

IUPAC Name

2-bromo-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCBHWBKBXOFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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